molecular formula C12H10F3N5OS B5549418 2-(1H-1,2,4-triazol-5-ylthio)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide

2-(1H-1,2,4-triazol-5-ylthio)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide

Cat. No. B5549418
M. Wt: 329.30 g/mol
InChI Key: DCQSVEPKSVOCPG-YAXRCOADSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(1H-1,2,4-triazol-5-ylthio)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide involves the reaction of acetic acid hydrazide derivatives with various reagents to afford a variety of heterocyclic compounds. For instance, the synthesis of 1-acylthiosemicarbazides and their transformation into 1,2,4-triazole derivatives through cyclization processes exemplifies the synthetic route to similar compounds. The reaction conditions, choice of reagents, and subsequent cyclization or condensation steps are crucial for the formation of the desired triazole and related rings (Salgın-Gökşen et al., 2007).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy play a pivotal role in elucidating the molecular structure of triazole derivatives. These analytical techniques confirm the presence of the triazole ring and other functional groups, providing detailed insights into the compound's molecular geometry and electronic structure. For related compounds, crystal structure analysis reveals stabilization interactions and the overall molecular conformation, which are essential for understanding the compound's chemical behavior and reactivity (Fathima et al., 2014).

Chemical Reactions and Properties

The reactivity of 2-(1H-1,2,4-triazol-5-ylthio)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide involves interactions with various reagents to form a wide range of derivatives. These reactions typically include nucleophilic substitution, condensation with aldehydes, and cyclization reactions that lead to the formation of novel heterocyclic compounds with potential biological activities. The chemical properties of these compounds are significantly influenced by the triazole ring and the attached functional groups, dictating their reactivity and interaction with biological targets (Al-Omran & El-Khair, 2016).

Physical Properties Analysis

The physical properties of triazole derivatives, including melting points, solubility, and crystallinity, are crucial for their practical applications and handling. These properties are determined using techniques such as melting point determination, solubility tests, and crystalline structure analysis. Understanding the physical properties helps in the optimization of synthesis protocols and the development of compounds with desired characteristics (Safonov, 2018).

Chemical Properties Analysis

The chemical properties of 2-(1H-1,2,4-triazol-5-ylthio)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide derivatives, such as acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are integral to their chemical behavior. Spectroscopic studies, including NMR and mass spectrometry, alongside computational methods like DFT, provide a comprehensive understanding of these properties. These analyses reveal the electron distribution, molecular orbitals, and potential reaction sites within the molecule, guiding the synthesis of more potent and selective derivatives (Zacharias et al., 2018).

properties

IUPAC Name

2-(1H-1,2,4-triazol-5-ylsulfanyl)-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N5OS/c13-12(14,15)9-3-1-8(2-4-9)5-17-19-10(21)6-22-11-16-7-18-20-11/h1-5,7H,6H2,(H,19,21)(H,16,18,20)/b17-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQSVEPKSVOCPG-YAXRCOADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CSC2=NC=NN2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CSC2=NC=NN2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501329153
Record name 2-(1H-1,2,4-triazol-5-ylsulfanyl)-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724277
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(1H-1,2,4-triazol-5-ylsulfanyl)-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide

CAS RN

374095-78-0
Record name 2-(1H-1,2,4-triazol-5-ylsulfanyl)-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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